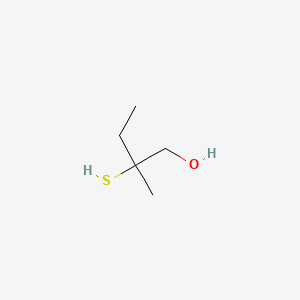![molecular formula C14H14F3N3O2S B2948391 N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2034247-67-9](/img/structure/B2948391.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is a compound that features a bipyridine moiety linked to a trifluoropropane sulfonamide group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and materials science due to their ability to form stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves the alkylation of 2,3’-bipyridine with a suitable trifluoropropane sulfonamide precursor. One common method is the N-alkylation of 2,3’-bipyridine using 3,3,3-trifluoropropane-1-sulfonyl chloride in the presence of a base such as triethylamine in an anhydrous solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the bipyridine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields bipyridine N-oxides, while reduction can lead to partially or fully reduced bipyridine derivatives.
Applications De Recherche Scientifique
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as in the fabrication of electrochromic devices and redox-flow batteries
Mécanisme D'action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in redox reactions. These complexes can modulate various biochemical pathways, depending on the metal ion and the biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong metal-chelating properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and materials science.
Uniqueness
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is unique due to the presence of the trifluoropropane sulfonamide group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s stability and reactivity, making it suitable for specialized applications in various fields .
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)5-8-23(21,22)20-10-12-4-2-7-19-13(12)11-3-1-6-18-9-11/h1-4,6-7,9,20H,5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCHISTGVBHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B2948315.png)

![3-phenyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2948320.png)
![2-(4-phenyl-1,3-thiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2948321.png)

![3-cyclopentyl-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2948323.png)


![ethyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-3-carboxylate](/img/structure/B2948328.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2948330.png)

